![molecular formula C18H17N3O4S B2828997 2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 863004-28-8](/img/structure/B2828997.png)
2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide
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Description
The compound contains a benzo[b][1,4]thiazepin ring, which is a type of benzoxazepine derivative . It also has a nitrophenyl group and an acetamide group attached to it.
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b][1,4]oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . The presence of the acetamide group suggests that an acylation reaction might have been involved in its synthesis.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of benzothiazepin derivatives, highlighting innovative synthetic routes and the chemical behavior of these compounds. Bates and Li (2002) discussed the stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones, leading to novel benzothiazepine derivatives through a semipinacol rearrangement process. This study emphasizes the versatility of benzothiazepines in chemical synthesis (Bates & Li, 2002).
Antimicrobial Activity
Tailor, Patel, and Malik (2014) investigated the antimicrobial properties of substituted dibenzo[b,f][1,4]thiazepines, demonstrating significant activity against both gram-positive and gram-negative bacteria. This research underscores the potential of benzothiazepin derivatives as antimicrobial agents (Tailor, Patel, & Malik, 2014).
Biological and Medicinal Applications
Further studies have delved into the biological and medicinal applications of benzothiazepin derivatives. Al-huniti et al. (2007) described the synthesis of substituted hexahydro[1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog, offering insights into the potential use of these compounds in medicinal chemistry (Al-huniti et al., 2007).
Novel Synthetic Pathways
Nguyen, Bui, and Nguyen (2018) reported on the synthesis of a new benzothiazepine derivative, highlighting a novel approach to creating these compounds. Their work provides a foundation for further exploration of benzothiazepine derivatives in synthetic chemistry (Nguyen, Bui, & Nguyen, 2018).
properties
IUPAC Name |
2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12-9-18(23)20(15-7-2-3-8-16(15)26-12)11-17(22)19-13-5-4-6-14(10-13)21(24)25/h2-8,10,12H,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCWGELLWDNOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide |
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